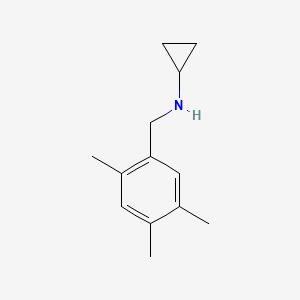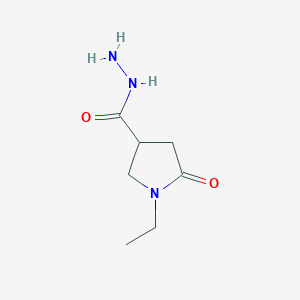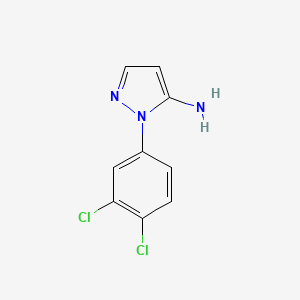
1-(2-Hydroxyethyl)-4-(hydroxymethyl)piperidin
Übersicht
Beschreibung
“2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol” is a member of the class of piperidine in which the hydrogen attached to the nitrogen atom is substituted by a 2-hydroxyethyl group . It is a member of piperidines, a tertiary amino compound, a primary alcohol and a member of ethanolamines .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Chemical Reactions Analysis
Piperidones, which are precursors to the piperidine ring, are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV etc .
Physical And Chemical Properties Analysis
The molecular weight of “2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol” is 173.21 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 3 .
Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung und -synthese
Piperidinderivate, wie zum Beispiel „1-(2-Hydroxyethyl)-4-(hydroxymethyl)piperidin“, spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Sie kommen in mehr als zwanzig Klassen von Arzneimitteln sowie in Alkaloiden vor . Die Entwicklung schneller und kostengünstiger Methoden zur Synthese substituierter Piperidine ist eine wichtige Aufgabe der modernen organischen Chemie .
Pharmakologische Anwendungen
Es wurde festgestellt, dass Piperidinderivate eine breite Palette pharmakologischer Anwendungen haben . Sie wurden bei der Entdeckung und biologischen Bewertung potenzieller Arzneimittel eingesetzt . Diese Verbindungen wurden auf verschiedene Weise als Antikrebs-, Antiviral-, Antimalaria-, antimikrobielle, antifungale, Antihypertensiv-, Analgetika-, entzündungshemmende, Anti-Alzheimer-, Antipsychotika- und/oder Antikoagulanzien eingesetzt .
Antikrebsanwendungen
Eine Reihe von 2-Amino-4-(1-Piperidin)pyridin-Derivaten, die möglicherweise „this compound“ umfassen, wurden als klinisch Crizotinib-resistente anaplastische Lymphomkinase (ALK) und c-ros-Onkogen-1-Kinase (ROS1) duale Inhibitoren konzipiert .
Antioxidative Anwendungen
Es wurde festgestellt, dass Piperidinderivate aufgrund ihrer Fähigkeit, freie Radikale zu behindern oder zu unterdrücken, eine starke antioxidative Wirkung haben . Dies macht sie nützlich bei der Behandlung von Krankheiten, die durch oxidativen Stress verursacht werden.
Antidepressive Anwendungen
Es wurde festgestellt, dass einige Piperidinderivate antidepressive Wirkungen haben . Dies eröffnet potenzielle Anwendungen bei der Behandlung von psychischen Erkrankungen.
Gentherapie
“this compound” könnte möglicherweise bei der Entwicklung nichtviraler Genmedizinen für die Lunge verwendet werden . Diese Medikamente könnten zur Behandlung einer Vielzahl von Lungenerkrankungen eingesetzt werden, darunter Mukoviszidose und Lungenkrebs .
Wirkmechanismus
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to a range of biological effects . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biological pathways due to their broad range of pharmacological activities .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol has several advantages and limitations when used in laboratory experiments. One of its main advantages is its low cost and high availability. It is also relatively easy to handle and is soluble in a variety of solvents. However, it is also highly flammable and can be toxic if inhaled or ingested.
Zukünftige Richtungen
There are several potential future directions for the use of 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol. One possible direction is the development of new pharmaceuticals and fine chemicals using 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol as a reagent. Another potential direction is the use of 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol in the development of new catalysts and polymers. Additionally, further research could be done to explore the potential therapeutic applications of 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol, such as its anti-inflammatory and analgesic effects. Finally, further research could be done to investigate the mechanism of action of 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol and its effects on enzyme kinetics and protein structure.
Eigenschaften
IUPAC Name |
2-[4-(hydroxymethyl)piperidin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c10-6-5-9-3-1-8(7-11)2-4-9/h8,10-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMMANNRSGHVEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801287508 | |
| Record name | 4-(Hydroxymethyl)-1-piperidineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801287508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1156220-86-8 | |
| Record name | 4-(Hydroxymethyl)-1-piperidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1156220-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Hydroxymethyl)-1-piperidineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801287508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2E)-3-(2-Methylphenyl)prop-2-enoyl]-beta-alanine](/img/structure/B1386152.png)


![2-[3-(Trifluoromethyl)phenyl]acetohydrazide](/img/structure/B1386155.png)
![1-[Chloro(phenyl)acetyl]indoline](/img/structure/B1386156.png)


![Methyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B1386164.png)



![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1386168.png)
